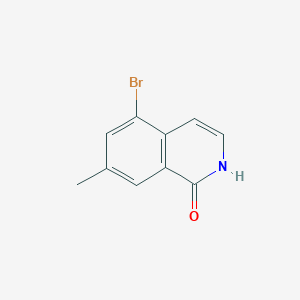
5-Bromo-7-methyl-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-1(2H)-isoquinolinone: is a heterocyclic compound that features a bromine atom at the 5th position and a methyl group at the 7th position on an isoquinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone typically involves the bromination of 7-methyl-1(2H)-isoquinolinone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-7-methyl-1(2H)-isoquinolinone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced isoquinolinone derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized isoquinolinone derivatives.
Reduction: Reduced isoquinolinone derivatives.
Substitution: Substituted isoquinolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-7-methyl-1(2H)-isoquinolinone is used as a building block in organic synthesis. Its bromine atom allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of brominated isoquinolinones on biological systems. It may serve as a lead compound in the development of new drugs or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmacologically active compounds. Its derivatives may exhibit various biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1(2H)-isoquinolinone depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The bromine atom and the isoquinolinone core can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.
Comparison with Similar Compounds
- 5-Bromo-7-methyl-1H-indazole
- 5-Bromo-7-methyl-1H-benzimidazole
- 5-Bromo-7-methyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 5-Bromo-7-methyl-1(2H)-isoquinolinone is unique due to its isoquinolinone core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-bromo-7-methyl-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWCZSCZRCUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














